![molecular formula C12H17N3O2 B2948332 N-Isobutyl-N'-pyridin-2-ylmethyl-oxalamide CAS No. 352012-99-8](/img/structure/B2948332.png)
N-Isobutyl-N'-pyridin-2-ylmethyl-oxalamide
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Overview
Description
Synthesis Analysis
-
Reaction Steps
- Purify the product by recrystallization from ethanol.
Molecular Structure Analysis
IPMO’s molecular structure consists of an isobutyl group , a pyridine ring , and an oxalamide moiety . The specific arrangement of atoms within these functional groups determines its properties and interactions .
Chemical Reactions Analysis
IPMO’s chemical reactivity is primarily associated with its ability to inhibit protein-protein interactions. It binds to specific sites on protein surfaces, preventing them from interacting with other proteins. This inhibition can impact various biological processes, including cell signaling, gene expression, and enzyme activity.
Physical And Chemical Properties Analysis
- Solubility : IPMO exhibits improved solubility (1.00 M, 16.5% w/w) compared to ammonium oxalate (0.4 M, 5% w/w). This solubility difference leads to the formation of a thicker protective coating of calcium oxalate (CaOx) dihydrate (weddellite) on carbonate stone substrates after treatment with IPMO solutions . Coating Formation : IPMO’s interaction with stone substrates results in reduced porosity and increased cohesion due to the protective CaOx coating .
Mechanism of Action
IPMO works by specifically binding to proteins , disrupting their interactions. This property makes it a valuable tool for understanding protein networks and identifying potential drug targets. By interfering with protein-protein interactions, IPMO can modulate cellular pathways and influence disease processes.
Safety and Hazards
While IPMO is valuable for research purposes, it’s essential to handle it with care. As with any chemical compound, follow safety protocols, including proper storage, handling, and disposal. Always consult safety data sheets and relevant guidelines.
Future Directions
- Explore modifications to enhance its selectivity or potency.
properties
IUPAC Name |
N'-(2-methylpropyl)-N-(pyridin-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-9(2)7-14-11(16)12(17)15-8-10-5-3-4-6-13-10/h3-6,9H,7-8H2,1-2H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKYWJBGUPJALD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC1=CC=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Isobutyl-N'-pyridin-2-ylmethyl-oxalamide |
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